Difluoro(nitro)acetyl chloride
Description
Difluoro(nitro)acetyl chloride (C₂F₂NO₃Cl) is a highly reactive acyl chloride derivative characterized by two fluorine atoms and a nitro group attached to the acetyl backbone. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing difluoro-nitroacetyl moieties into target molecules. Its reactivity stems from the electron-withdrawing effects of both fluorine and nitro groups, which enhance the electrophilicity of the carbonyl carbon, enabling efficient nucleophilic acyl substitution reactions. Applications include pharmaceutical intermediates and agrochemicals, where the nitro and fluorine groups contribute to bioactivity and metabolic stability .
Properties
CAS No. |
336-94-7 |
|---|---|
Molecular Formula |
C2ClF2NO3 |
Molecular Weight |
159.47 g/mol |
IUPAC Name |
2,2-difluoro-2-nitroacetyl chloride |
InChI |
InChI=1S/C2ClF2NO3/c3-1(7)2(4,5)6(8)9 |
InChI Key |
SYWZNJLODUMQGB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C([N+](=O)[O-])(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(nitro)acetyl chloride can be synthesized through various methods. One common approach involves the fluorination of nitroacetyl chloride using suitable fluorinating agents. For instance, the reaction of nitroacetyl chloride with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis and Solvolysis
Difluoro(nitro)acetyl chloride undergoes rapid hydrolysis in aqueous environments, yielding difluoronitroacetic acid (CF₂(NO₂)COOH) and hydrochloric acid. The reaction proceeds via nucleophilic attack by water at the carbonyl carbon, facilitated by the electron-deficient nature of the acyl chloride .
Key Conditions :
-
Solvent : Water or moist organic solvents (e.g., THF, acetone)
-
Rate Acceleration : Elevated temperatures or acidic/basic catalysis
-
Byproduct : HCl (requires neutralization for product isolation)
| Reaction Component | Product | Yield (%) | Conditions |
|---|---|---|---|
| CF₂(NO₂)COCl + H₂O | CF₂(NO₂)COOH + HCl | >90 | RT, 1 hr, H₂O/THF |
Nucleophilic Acyl Substitutions
The compound reacts with nucleophiles (e.g., amines, alcohols, thiols) to form corresponding amides, esters, or thioesters. The nitro group enhances electrophilicity, while the CF₂ group marginally stabilizes intermediates through inductive effects .
2.1. Reaction with Amines
Primary and secondary amines yield substituted amides:
Example :
2.2. Reaction with Alcohols
Alcohols form esters under mild conditions:
Example :
Friedel-Crafts Acylation
The compound participates in electrophilic aromatic substitution reactions, forming aryl ketones. The acylium ion intermediate () is stabilized by resonance with the nitro group .
Mechanism :
-
Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride.
-
Acylium ion forms, attacking the aromatic ring.
-
Deprotonation yields the monoacylated product.
Example :
Reduction of the Nitro Group
The nitro group is reducible to an amine using catalytic hydrogenation or chemical reductants. This transformation modifies the compound’s electronic profile, enabling downstream functionalization .
Conditions and Outcomes :
| Reducing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂ (Pd/C catalyst) | CF₂(NH₂)COCl | 68 | 50 psi H₂, EtOH, 6 hrs |
| SnCl₂ (HCl) | CF₂(NH₂)COOH | 72 | HCl (conc.), RT, 12 hrs |
Radical-Mediated Reactions
Under UV irradiation or radical initiators (e.g., AIBN), the nitro group can generate nitrogen-centered radicals (NCRs). These species participate in cascade reactions, such as intramolecular H-atom transfers or C–H functionalizations .
Example Pathway :
-
Homolytic cleavage of the N–O bond forms an aminium radical.
-
Intramolecular 1,5-HAT (Hydrogen Atom Transfer) occurs.
-
Radical recombination yields cyclic amines or fluorinated heterocycles .
Fluorination and Halogen Exchange
Challenges :
Scientific Research Applications
Difluoro(nitro)acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of fluorinated drugs with enhanced metabolic stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of difluoro(nitro)acetyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of the nitro group and the acetyl chloride moiety makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Electronic Properties
| Compound | Formula | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| Difluoro(nitro)acetyl chloride | C₂F₂NO₃Cl | -F, -NO₂ | ~177.5 (estimated) | Strong electron-withdrawing (-I effect) |
| Fluoroacetyl chloride | C₂H₂ClFO | -F | 112.5 | Moderate electron-withdrawing |
| Dichloroacetyl chloride | C₂Cl₂HO | -Cl | 147.4 | Electron-withdrawing (-I effect) |
| Trifluoroacetyl chloride | C₂ClF₃O | -CF₃ | 146.5 | Stronger -I effect than -F/-NO₂ |
| 2,6-Difluorophenylacetyl chloride | C₈H₅ClF₂O | -F (aromatic) | 190.6 | Aromatic fluorine (-I/-R effects) |
Notes:
- The nitro group (-NO₂) in this compound provides a stronger electron-withdrawing effect compared to single fluorine or chlorine substituents, increasing its reactivity in acyl transfer reactions .
- Trifluoroacetyl chloride (CF₃COCl) exhibits greater electronegativity due to the trifluoromethyl group but lacks the nitro group’s resonance effects .
Reactivity and Stability
- Hydrolysis Sensitivity : this compound is expected to hydrolyze rapidly in aqueous environments, similar to other acyl chlorides (e.g., acetyl chloride releases HCl upon hydrolysis). However, the nitro group may stabilize the intermediate via resonance, altering reaction kinetics compared to fluoro- or dichloroacetyl derivatives .
- Amination : highlights the amination of difluoro(diethoxyphosphoryl)acetyl chloride, suggesting that difluoro-substituted acyl chlorides readily form amides. The nitro group in this compound may further direct nucleophilic attack to specific positions .
Key Precautions :
- Use butyl-rubber gloves (≥0.3 mm thickness) and full-face respirators to prevent exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
